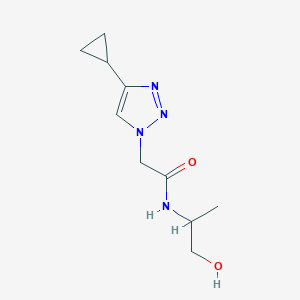![molecular formula C17H19NO2 B6641517 3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. AM-251 has been extensively studied for its potential therapeutic applications in various fields such as pain management, obesity, and addiction.
Mechanism of Action
3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol acts as a competitive antagonist of the CB1 receptor, which means it binds to the receptor and prevents the binding of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system and a reduction in the effects of cannabis.
Biochemical and Physiological Effects
Several studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to reduce pain sensitivity in animal models, suggesting a potential role in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol has several advantages for use in lab experiments. It is a highly selective CB1 antagonist, which means it can be used to study the effects of endocannabinoids specifically on this receptor. It is also relatively stable and easy to synthesize, making it a cost-effective tool for scientific research.
One limitation of this compound is that it can have off-target effects, such as binding to other receptors in the endocannabinoid system. This can make it difficult to interpret the results of experiments using this compound alone. Additionally, its effects can vary depending on the dose and route of administration, which can complicate experimental design.
Future Directions
There are several potential future directions for research on 3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol. One area of interest is its potential role in the treatment of addiction. Studies have shown that CB1 antagonists can reduce drug-seeking behavior in animal models, suggesting a potential therapeutic application for this compound in the treatment of addiction.
Another area of interest is its potential role in the treatment of metabolic disorders such as obesity and type 2 diabetes. Studies have shown that CB1 antagonists can improve insulin sensitivity and reduce body weight in animal models, suggesting a potential therapeutic application for this compound in the treatment of these conditions.
In conclusion, this compound is a valuable tool for scientific research on the endocannabinoid system and its role in various physiological and pathological processes. Its selective CB1 antagonism and relative ease of synthesis make it a cost-effective tool for investigating the effects of endocannabinoids on the nervous system, metabolism, and immune system. While there are limitations to its use, there are also several potential future directions for research on this compound, particularly in the fields of addiction and metabolic disorders.
Synthesis Methods
The synthesis of 3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde and ammonium chloride to form 1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol. This intermediate is then reacted with 4-chloro-3-nitrobenzylamine in the presence of a base to form the final product, this compound.
Scientific Research Applications
3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to selectively block the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of cannabis. This makes it a valuable tool for investigating the effects of endocannabinoids on the nervous system, metabolism, and immune system.
properties
IUPAC Name |
3-[[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-12-17(9-8-14-5-1-2-7-16(14)17)18-11-13-4-3-6-15(20)10-13/h1-7,10,18-20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICSBIBCMZMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CO)NCC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)

